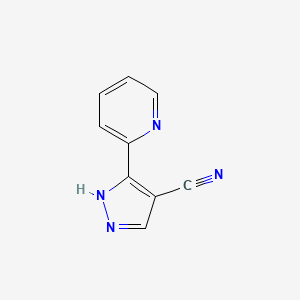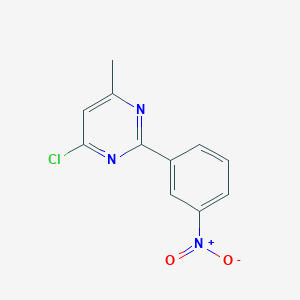
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine
説明
“4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” is a biochemical for proteomics research . It has a molecular weight of 249.65 and a molecular formula of C11H8ClN3O2 .科学的研究の応用
Synthesis and Characterization
CMP serves as an important intermediate in the synthesis of small molecule anticancer drugs. Rapid synthetic methods have been developed for target compounds involving CMP, optimizing yields and confirming structures via spectroscopic methods such as 1H NMR and MS spectrum. For instance, Zhou et al. (2019) established a rapid synthetic method with a total yield of 42.4% through cyclization, chlorination, and nucleophilic substitution processes (Zhou et al., 2019). Similarly, Kou and Yang (2022) developed a method with a yield up to 44.6%, synthesizing CMP from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reaction (Kou & Yang, 2022).
Antimicrobial Activity
Research into the antimicrobial properties of pyrimidine derivatives, including CMP, has led to the identification of compounds with potential antibacterial and antifungal activities. Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, evaluating their in vitro antibacterial and antifungal activities, which showed varied inhibition towards microbial growth (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Anticancer Evaluation
The synthesis and evaluation of CMP derivatives for anticancer activity represent a significant area of research. New families of pyrimidine derivatives have been synthesized, characterized, and assessed for their potential against cancer cell lines, demonstrating the importance of CMP as a precursor in developing anticancer agents. Verma and Verma (2022) synthesized a novel family of pyrimidine derivatives, evaluating their antimicrobial and anticancer potential against various strains and cancer cell lines, highlighting the potent antimicrobial and anticancer agents among the synthesized compounds (Verma & Verma, 2022).
Nonlinear Optical Properties
CMP derivatives have also been explored for their potential in nonlinear optics (NLO) applications. Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT and experimental studies on thiopyrimidine derivatives, including CMP, revealing their promising applications in medicine and NLO fields due to their significant NLO properties (Hussain et al., 2020).
将来の方向性
The future directions of “4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
特性
IUPAC Name |
4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-5-10(12)14-11(13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVTABWELHVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)
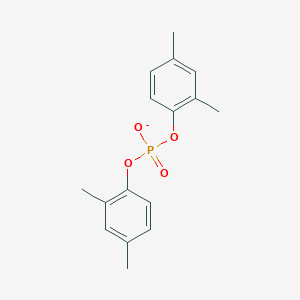
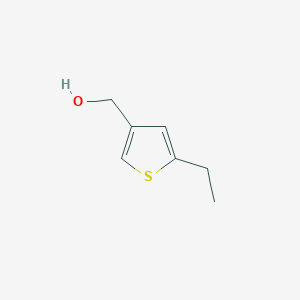
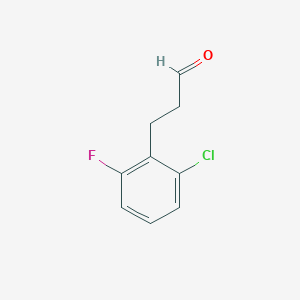
![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
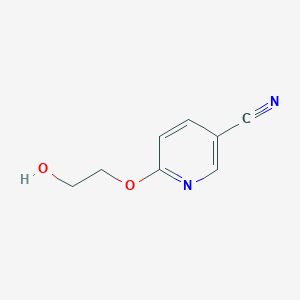
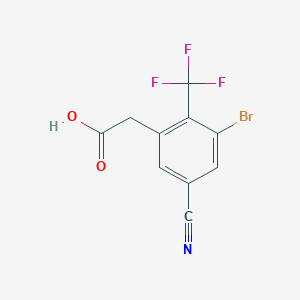
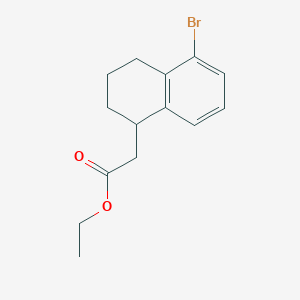
![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)
